molecular formula C7H5F3N2O B1454772 2-(Trifluoromethyl)isonicotinamide CAS No. 1823892-98-3

2-(Trifluoromethyl)isonicotinamide

Cat. No. B1454772
CAS RN: 1823892-98-3
M. Wt: 190.12 g/mol
InChI Key: HVCLPIFLKCTDAB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C7H5F3N2O . It is related to 2-(Trifluoromethyl)isonicotinonitrile, which has a molecular weight of 172.11 .


Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a topic of interest in recent years . For instance, 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)isonicotinamide can be represented by the InChI code: 1S/C7H5F3N2O/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H .


Chemical Reactions Analysis

Trifluoromethyl groups have been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)isonicotinamide is a liquid at room temperature . It has a molecular weight of 190.12 .

Scientific Research Applications

Coordination Chemistry and Crystallography

  • 2-(Trifluoromethyl)isonicotinamide (TFMI) demonstrates potential in coordination chemistry, particularly in forming complexes with metals. For example, studies have shown its effectiveness in creating compounds with silver(I) ions, which result in three-dimensional interpenetrating nets linked by hydrogen bonds between adjacent TFMI ligands (Aakeröy, Beatty, & Helfrich, 1998). Additionally, TFMI has been used in the synthesis of copper(II) complexes, demonstrating its versatility as a supramolecular reagent (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).

Molecular Assembly and Supramolecular Chemistry

  • TFMI is a key ligand in the formation of assemblies with dimetal building units. This involves a combination of coordinate bonds and intermolecular hydrogen-bond interactions, leading to the creation of polymeric networks with diverse structures depending on the ligands and metal precursors (Bera, Vo, Walton, & Dunbar, 2003).

Pharmaceutical Applications

  • In the field of pharmaceuticals, TFMI has been studied for its role in the synthesis of complexes with potential antitumor properties. For instance, N-(2-nitroxyethyl)isonicotinamide, a derivative of TFMI, has been synthesized and used to create palladium and platinum complexes with potential as antitumor medicines (Fedorov et al., 2001).

Crystallography and Phase Transition Studies

  • TFMI is involved in studies of phase transitions, such as the observed transition in isonicotinamide-malonic acid complexes. These studies contribute to a deeper understanding of molecular displacement and conformational transformations in crystal structures (Chia & Quah, 2018).

Co-crystal Formation and Solid-State Chemistry

  • The formation of crystalline molecular complexes and co-crystals with TFMI is a significant area of research. Investigations into benzoic acid and TFMI complexes have highlighted the robust nature of certain hydrogen bonds, providing insights into the control of crystalline forms in multicomponent systems (Seaton, Parkin, Wilson, & Blagden, 2009).

Mechanism of Action

While the specific mechanism of action for 2-(Trifluoromethyl)isonicotinamide is not explicitly mentioned in the search results, related compounds such as Triflupromazine have been shown to bind to the dopamine D1 and dopamine D2 receptors and inhibit their activity .

Safety and Hazards

While specific safety data for 2-(Trifluoromethyl)isonicotinamide was not found, related compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, particularly in the pharmaceutical and agrochemical industries . This suggests that 2-(Trifluoromethyl)isonicotinamide and related compounds may have potential applications in these areas in the future.

properties

IUPAC Name

2-(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-4(6(11)13)1-2-12-5/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCLPIFLKCTDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)isonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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